molecular formula C31H21N3O2S2 B304561 2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone

2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone

Cat. No. B304561
M. Wt: 531.7 g/mol
InChI Key: XBABPJWLBFCJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thieno[2,3-d]pyrimidine derivative that possesses a unique molecular structure, which makes it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is not fully understood. However, it is believed to exert its biological effects by selectively targeting specific molecular targets in the body, such as enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a valuable tool for studying specific molecular targets in the body. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.

Future Directions

There are several future directions for research on 2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another potential direction is to explore its use as a tool for studying specific molecular targets in the body, such as enzymes and receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its unique molecular structure and potent biological activity make it a valuable tool for studying specific molecular targets in the body. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the preparation of 6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidine-2-thiol, which is then reacted with 1-phenylethanone in the presence of a suitable catalyst to yield the final product.

Scientific Research Applications

2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

Molecular Formula

C31H21N3O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

2-(6-benzoyl-4-phenyl-5-pyrrol-1-ylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C31H21N3O2S2/c35-24(21-12-4-1-5-13-21)20-37-31-32-26(22-14-6-2-7-15-22)25-27(34-18-10-11-19-34)29(38-30(25)33-31)28(36)23-16-8-3-9-17-23/h1-19H,20H2

InChI Key

XBABPJWLBFCJAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=N2)SCC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N6C=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=N2)SCC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N6C=CC=C6

Origin of Product

United States

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